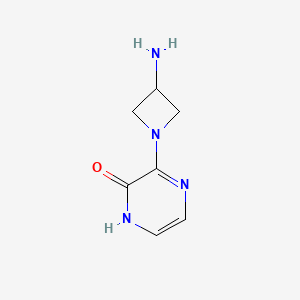

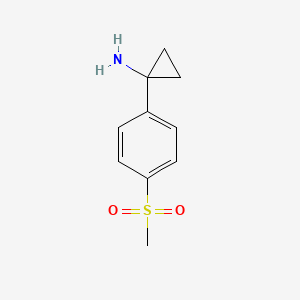

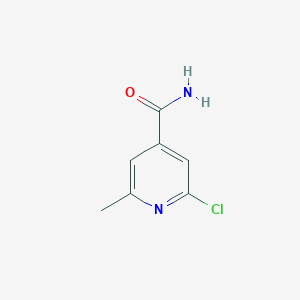

3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one

Overview

Description

3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one is a molecule that has recently garnered attention among researchers due to its unique composition. It is a part of the 2-azetidinone (commonly known as β-lactam) ring system, which is the basic structural feature of a number of broad-spectrum β-lactam antibiotics .

Synthesis Analysis

A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .Molecular Structure Analysis

The molecular formula of 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one is C7H10N4O, and its molecular weight is 166.18 g/mol.Chemical Reactions Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones from 1 mmol of (±)-trans 3-amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one with 1.2 mmol of 2,5-dimethoxytetrahydrofuran using molecular iodine as a catalyst (20 mol%) for 3 min under microwave-assisted conditions (300 Watts, 90 °C, 24–50 psi) has been reported .Scientific Research Applications

Synthesis and Chemical Properties :The compound "3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one" is structurally related to various heterocyclic compounds that have been synthesized and studied for their chemical and pharmacological properties. Research has demonstrated the synthesis of novel compounds by reacting certain pyrimidinones with amines or other heterocyclic compounds, leading to the formation of triazoles and pyrazoles with interesting chemical properties. These synthesized compounds have been characterized through various spectroscopic methods, confirming their structure and shedding light on their chemical behavior. For instance, Ivashchenko et al. (1980) synthesized novel triazoles and investigated their chemical properties using IR, UV, and PMR spectra (Ivashchenko et al., 1980). Similarly, Al-Afaleq and Abubshait (2001) synthesized pyrazolo[3,4-d]pyrimidines and related compounds, expected to exhibit considerable chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Biological Activities :The derivatives and related compounds of "3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one" have shown significant biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties. For example, El-Sawy et al. (2014) synthesized novel benzofuran derivatives and evaluated their anti-inflammatory, analgesic, and anticonvulsant activities, revealing significant biological activities (E. El-Sawy et al., 2014). Additionally, Panchal and Patel (2012) synthesized pyrazoline derivatives and found that some compounds exhibited promising anti-microbial and anti-fungal activity compared to standard drugs (Ashvin D. Panchal & P. Patel, 2012).

Antimicrobial and Antitubercular Properties :Further investigations into these heterocyclic compounds have highlighted their potential as antimicrobial and antitubercular agents. Sivakumar and Rajasekaran (2013) synthesized Schiff bases with notable activity against various microbial strains and observed that certain compounds exhibited significant antitubercular activity (K. Sivakumar & A. Rajasekaran, 2013). Hafez et al. (2016) also synthesized novel pyrazole derivatives and assessed their in vitro antimicrobial and anticancer activities, finding that some compounds demonstrated higher activity than the reference drug doxorubicin (H. Hafez et al., 2016).

properties

IUPAC Name |

3-(3-aminoazetidin-1-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-3-11(4-5)6-7(12)10-2-1-9-6/h1-2,5H,3-4,8H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTFZRZTESZWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1488315.png)

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)